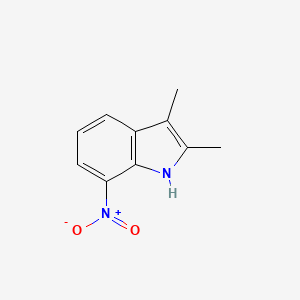

2,3-Dimethyl-7-nitro-1H-indole

Description

Historical Context and Significance of the Indole (B1671886) Scaffold

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, holds a position of prominence in the annals of chemistry and pharmacology. wisdomlib.org Its journey began in 1866 with the first synthesis by Adolf von Baeyer. nih.govmdpi.com This fundamental structure is not merely a synthetic curiosity but is a recurring motif in a vast array of biologically active natural products and pharmaceutical agents. wisdomlib.orgnih.gov

The significance of the indole core is underscored by its presence in essential biomolecules. Tryptophan, an essential amino acid, features the indole nucleus and serves as a biosynthetic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. mdpi.com Beyond its role in fundamental biochemistry, the indole scaffold is a key pharmacophore, a structural feature responsible for a drug's pharmacological activity. wisdomlib.org This has led to its incorporation into numerous therapeutic agents with diverse applications, including anti-cancer drugs like vinblastine (B1199706) and vincristine, and the anti-hypertensive agent reserpine. nih.govnih.gov The versatility of the indole ring system, allowing for various substitution patterns, has made it a privileged structure in drug discovery and a focal point for medicinal chemists. ijpsr.com

Overview of Substituted Indoles in Research

The strategic placement of various functional groups onto the indole core gives rise to a vast library of substituted indoles, each with potentially unique chemical and biological properties. researchgate.net Researchers have extensively explored these derivatives, leading to significant advancements in medicinal chemistry and materials science. researchgate.net The modification of the indole scaffold is a cornerstone of drug development, with the aim of enhancing potency, selectivity, and pharmacokinetic profiles of lead compounds. aip.org

Substituted indoles are investigated for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For instance, the introduction of different substituents can modulate the compound's ability to interact with specific biological targets, such as enzymes or receptors. ontosight.ai The synthesis of these derivatives often involves multi-step reactions, with numerous established methods like the Fischer, Bischler, and Nenitzescu indole syntheses, as well as more modern approaches. nih.govmdpi.com The continuous development of novel synthetic strategies for creating substituted indoles remains an active area of chemical research. researchgate.netresearchgate.net

Rationale for Focusing on 2,3-Dimethyl-7-nitro-1H-indole

The specific compound, this compound, presents a compelling case for focused scientific investigation due to the unique combination of its structural features. ontosight.ai The indole nucleus provides a foundational scaffold known for its biological relevance. The presence of two methyl groups at the 2 and 3 positions of the pyrrole ring and a nitro group at the 7 position of the benzene ring introduces specific electronic and steric properties that can influence its chemical reactivity and biological interactions. ontosight.ainih.gov

The nitro group, in particular, is an electron-withdrawing group that can significantly alter the electronic landscape of the indole ring system. nih.gov This substitution pattern makes this compound an interesting candidate for exploring its potential in various research domains. Scientific interest in this compound stems from the broader exploration of nitro-indoles for their potential biological activities. ontosight.ai While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural components suggest it could be a valuable intermediate in the synthesis of more complex molecules or possess intrinsic biological properties worthy of investigation. ontosight.ai

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value |

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.202 g/mol |

| CAS Number | 41018-86-4 |

| Physical Form | Solid-Powder |

| Boiling Point | 164-165 °C |

| IUPAC Name | This compound |

| InChI Key | ONCCVOJTXZBTDY-UHFFFAOYSA-N |

| SMILES | CC1=C(C)NC2=C1C=CC=C2N(=O)=O |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.commatrix-fine-chemicals.comnih.govuni.luapolloscientific.co.ukechemi.com

Synthesis of Nitro-Indoles

The synthesis of nitro-substituted indoles can be achieved through various chemical strategies. One common approach involves the nitration of an existing indole derivative. However, direct nitration can sometimes lead to a mixture of products and may require harsh conditions. nih.gov

A notable method for the preparation of 4-nitroindoles involves a multi-step process starting from 2-methyl-3-nitroaniline. This aniline (B41778) derivative is first reacted with triethyl orthoformate to form an ethyl N-(2-methyl-3-nitrophenyl)formimidate. This intermediate is then treated with diethyl oxalate (B1200264) and potassium ethoxide in dimethylformamide and dimethyl sulfoxide (B87167) to induce cyclization and formation of the 4-nitroindole (B16737) ring system. orgsyn.org

Another general method for introducing a nitro group onto the indole scaffold is through electrophilic nitration using reagents like trifluoroacetyl nitrate (B79036), which can be generated in situ from ammonium (B1175870) tetramethyl nitrate and trifluoroacetic anhydride. This method has been shown to be effective for the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. nih.gov The synthesis of 7-nitroindoles specifically can be challenging, but methods involving the cyclization of appropriately substituted precursors are employed. For instance, the synthesis of 7-nitro-1H-indole-3-carboxylic acid has been reported. acs.org

Research Applications and Findings

Research into nitro-indole derivatives, including compounds structurally related to this compound, has pointed towards potential biological activities. ontosight.ai These compounds are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The presence of the nitro group can be crucial for these activities, as it can participate in various biological interactions. ontosight.ai

For example, some nitro-containing compounds are known to act as inhibitors of certain enzymes or to interact with specific biological targets, which can lead to therapeutic effects. ontosight.ai While detailed research findings specifically for this compound are not extensively published, the broader class of nitro-indoles continues to be an area of active investigation in medicinal chemistry. ontosight.ainih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dimethyl-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7(2)11-10-8(6)4-3-5-9(10)12(13)14/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCCVOJTXZBTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194003 | |

| Record name | Indole, 2,3-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41018-86-4 | |

| Record name | 2,3-Dimethyl-7-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41018-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-7-nitroindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041018864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41018-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 2,3-dimethyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-7-nitro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Dimethyl-7-nitroindole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5SP7VY56V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for 2,3 Dimethyl 7 Nitro 1h Indole

Established Synthetic Pathways for Indole (B1671886) and its Derivatives

A variety of methods have been developed for the construction of the indole nucleus, each with its own advantages and limitations regarding substrate scope and regioselectivity.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is one of the oldest and most widely used methods for preparing indoles. byjus.commdpi.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.commdpi.com The process is versatile, allowing for the preparation of a wide array of substituted indoles. byjus.com

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. byjus.comacs.org Protonation of the enamine is followed by a youtube.comyoutube.com-sigmatropic rearrangement, which is the key bond-forming step. byjus.comacs.org Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole ring. byjus.comacs.org A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. byjus.com

Adaptations of the Fischer indole synthesis have been developed to improve yields, expand the substrate scope, and perform the reaction under milder conditions. For instance, the reaction can be carried out in a single pot by generating the arylhydrazone in situ. byjus.com When unsymmetrical ketones are used, a mixture of regioisomeric indoles can be formed, and the selectivity can be influenced by the reaction conditions. byjus.com If the ortho-position of the arylhydrazine is substituted, the substituent will end up at the C7-position of the indole. wikipedia.org

The Reissert indole synthesis provides a route to indoles starting from an ortho-nitrotoluene and diethyl oxalate (B1200264). The reaction is initiated by the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a base, such as sodium ethoxide. This is followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to yield an indole-2-carboxylic acid, which can then be decarboxylated upon heating to afford the final indole product.

The key steps involve the initial base-catalyzed condensation, followed by the reduction of the nitro group, which then allows for intramolecular cyclization. This method is particularly useful for the synthesis of indoles with substituents on the benzene (B151609) ring.

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for preparing indoles from o-nitrotoluenes. researchgate.net The synthesis begins with the formation of an enamine from the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine. researchgate.net The resulting nitroenamine is then subjected to reductive cyclization to yield the indole. researchgate.net

This method offers several advantages, including the use of readily available starting materials and generally high yields. researchgate.net The reaction conditions for the reductive cyclization are often mild, and various reducing agents can be employed, such as Raney nickel with hydrazine (B178648), palladium on carbon, or tin(II) chloride. researchgate.net The flexibility of this method makes it a popular choice for the synthesis of a wide range of substituted indoles, including 7-substituted derivatives. researchgate.net

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, a class of compounds often difficult to access through other classical indole syntheses. researchgate.netjk-sci.com The reaction involves the treatment of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent. researchgate.netquimicaorganica.org

The mechanism is thought to begin with the addition of the Grignard reagent to the nitro group, leading to the formation of a nitrosoarene intermediate. researchgate.netacs.org A second equivalent of the Grignard reagent then attacks the nitroso group, and the resulting intermediate undergoes a youtube.comyoutube.com-sigmatropic rearrangement. researchgate.netacs.org This is followed by cyclization and aromatization, facilitated by the third equivalent of the Grignard reagent, to furnish the 7-substituted indole. researchgate.netquimicaorganica.orgacs.org The presence of a bulky ortho-substituent on the nitroarene is often crucial for the success of the reaction and generally leads to higher yields. researchgate.net

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can also be adapted for the synthesis of the indole nucleus. These strategies often involve the cycloaddition of a diene with a dienophile, where one or both components contain the necessary precursors for the indole ring.

One approach involves the use of vinylpyrroles as dienes in normal electron-demand Diels-Alder reactions with electron-deficient dienophiles. The resulting cycloadducts can then be converted to the corresponding indole through subsequent transformations. Another strategy involves intramolecular Diels-Alder reactions, where the diene and dienophile are tethered within the same molecule, leading to the formation of the fused ring system of indole.

Specific Synthetic Methodologies for 2,3-Dimethyl-7-nitro-1H-indole

While a specific, documented synthesis for this compound is not readily found in the surveyed literature, its structure suggests that established indole syntheses could be adapted for its preparation. The presence of substituents at the 2, 3, and 7 positions points towards the utility of methods that allow for controlled substitution on both the pyrrole (B145914) and benzene rings.

A plausible approach would be the Fischer indole synthesis . This would involve the reaction of o-nitrophenylhydrazine with butan-2-one . The o-nitro group of the hydrazine would direct the substitution to the 7-position of the resulting indole, while the butan-2-one would provide the 2,3-dimethyl substitution pattern on the pyrrole ring. The reaction would proceed through the formation of the corresponding hydrazone, followed by acid-catalyzed cyclization.

Another promising route is the Bartoli indole synthesis , which is particularly well-suited for the synthesis of 7-substituted indoles. researchgate.netjk-sci.com For the synthesis of this compound, this would likely involve the reaction of 1,2-dinitro-3-methylbenzene or a related ortho-substituted nitroarene with propenyl magnesium bromide . The ortho-nitro group would direct the indole formation to yield a 7-nitroindole (B1294693), and the propenyl Grignard reagent would lead to the 3-methylindole. A subsequent methylation step would be required to introduce the methyl group at the 2-position. Alternatively, starting with a different vinyl Grignard reagent could potentially install both methyl groups in a more direct fashion.

The synthesis of 7-nitroindole itself has been described, and this compound could serve as a key intermediate. youtube.comgoogle.com Once 7-nitroindole is obtained, subsequent C-alkylation at the 2 and 3 positions could be explored, although this may present challenges regarding regioselectivity and control of the reaction.

Table of Potential Starting Materials and Methods

| Target Compound | Proposed Synthetic Method | Key Starting Materials |

| This compound | Fischer Indole Synthesis | o-Nitrophenylhydrazine, Butan-2-one |

| This compound | Bartoli Indole Synthesis | 1,2-Dinitro-3-methylbenzene, Propenyl magnesium bromide |

| This compound | Post-functionalization | 7-Nitroindole, Methylating agent |

Nitration of Indole Derivatives

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro group onto the indole ring. However, the inherent reactivity of the indole nucleus presents challenges in controlling the position of nitration. The outcome is highly dependent on the reaction conditions and the nature of the substituents already present on the indole ring.

Direct nitration of 2,3-dimethylindole (B146702) under strongly acidic conditions, such as a mixture of nitric acid and sulfuric acid, typically results in nitration at the 5-position of the benzene ring. umn.edu This is because the C-3 position, the most nucleophilic site, is blocked by a methyl group, and under strong acid, the indole nitrogen protonates, leading to deactivation of the pyrrole ring and directing the electrophilic attack to the carbocyclic ring. bhu.ac.in

To achieve nitration at other positions, including the desired C-7 position, alternative nitrating agents and conditions are necessary. Non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate are often used to avoid polymerization and achieve nitration on the pyrrole ring, typically at the 3-position if it is unsubstituted. bhu.ac.in For synthesizing 7-nitroindoles, a strategy often involves the nitration of an indoline (B122111) precursor followed by dehydrogenation. For example, sodium 1-acetylindoline-2-sulfonate can be nitrated with acetyl nitrate, where the substitution occurs preferentially at the 7-position, followed by hydrolysis to yield 7-nitroindole. google.com

| Method | Reagents | Typical Outcome for 2,3-Disubstituted Indoles | Reference |

| Acidic Nitration | HNO₃ / H₂SO₄ | Nitration on the benzene ring, commonly at C-5. | umn.edu |

| Non-Acidic Nitration | Benzoyl Nitrate | Preferential nitration on the pyrrole ring (if C-3 is free). | bhu.ac.in |

| Precursor Nitration | Acetyl Nitrate on Acetylindoline | Can lead to C-7 nitration, followed by dehydrogenation. | google.com |

| Modern Non-Acidic | Tetramethylammonium Nitrate / TFAA | Effective for nitrating various substituted indoles. nih.gov | nih.gov |

Fischer Indolization of 2-Butanone (B6335102) and Phenylhydrazine (B124118) with Boron Trifluoride Etherate Catalyst

The Fischer indole synthesis is one of the most classic and versatile methods for preparing indoles. byjus.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone. youtube.comnih.gov

To synthesize this compound, the specific precursors required are (2-nitrophenyl)hydrazine and 2-butanone . The reaction proceeds in two main stages:

Hydrazone Formation: (2-nitrophenyl)hydrazine reacts with 2-butanone to form the corresponding (2-nitrophenyl)hydrazone.

Cyclization: The hydrazone, in the presence of an acid catalyst, undergoes a aalto.fiaalto.fi-sigmatropic rearrangement, followed by the elimination of an ammonia molecule to form the final indole ring. nih.gov

The choice of an ortho-substituted phenylhydrazine is crucial for obtaining the 7-substituted indole. youtube.com The use of a Lewis acid catalyst, such as **boron trifluoride etherate (BF₃·OEt₂) **, facilitates the key cyclization step. nih.gov

| Component | Role in Synthesis | Chemical Name |

| Hydrazine Component | Forms the benzene and nitrogen part of the indole, provides the nitro group. | (2-Nitrophenyl)hydrazine |

| Carbonyl Component | Provides carbons C-2 and C-3 and their methyl substituents. | 2-Butanone |

| Catalyst | Lewis acid that promotes the cyclization and rearrangement. | Boron Trifluoride Etherate |

Derivatization from Precursors

Synthesizing this compound can also be achieved by modifying existing molecules that serve as precursors. This approach can be more straightforward if a suitable starting material is readily available.

One logical pathway begins with 2,3-dimethylindole . sigmaaldrich.com This compound can be synthesized by heating N-butenylaniline with polyphosphoric acid. google.com The subsequent challenge is the regioselective nitration of 2,3-dimethylindole at the C-7 position, which, as discussed in section 2.2.1, is difficult to achieve directly and may require a multi-step process involving directing groups.

An alternative and often more viable strategy starts with 7-nitroindole . sigmaaldrich.com This precursor can be synthesized through various methods, including the ring closure of 2-alkylnitroaniline derivatives. acs.orgchemicalbook.com Once 7-nitroindole is obtained, the task is to introduce the two methyl groups at the C-2 and C-3 positions. This transformation is not trivial and would likely involve a sequence of reactions to build the desired substitution pattern on the pyrrole ring.

Advanced Synthetic Techniques

Modern organic synthesis offers sophisticated tools that provide greater efficiency, selectivity, and functional group tolerance compared to classical methods.

Catalytic Approaches in Indole Synthesis

Transition metal-catalyzed reactions have become powerful methods for constructing heterocyclic rings. Palladium-catalyzed reductive cyclization of nitro compounds offers an atom-efficient route to indoles. mdpi.com For instance, a β-nitrostyrene derivative bearing appropriate substituents can be cyclized using a palladium catalyst with a CO surrogate like phenyl formate. This approach avoids the need for high-pressure carbon monoxide and can be performed in simple laboratory glassware. mdpi.com Another catalytic strategy involves the reductive cyclization of 2-(2-nitroaryl)acetonitriles using a heterobimetallic nanoparticle catalyst (e.g., Co-Rh), which can proceed under mild conditions of hydrogen gas at room temperature. snu.ac.kr

C-H Activation/Functionalization

Direct C-H activation is a cutting-edge strategy that avoids the need for pre-functionalized starting materials, thus increasing synthetic efficiency. chim.it For indoles, functionalizing the C-H bonds of the benzene ring (C4–C7) is challenging due to their lower reactivity compared to the C2 and C3 positions. nih.gov

To achieve site-selectivity at the C-7 position, a common strategy involves attaching a directing group to the indole nitrogen. This group physically directs a transition metal catalyst (e.g., ruthenium, palladium) to the ortho C-H bond (C7), enabling its functionalization. nih.govmdpi.com Various transformations, including arylation, acylation, and olefination, have been developed using this approach. nih.gov Furthermore, the nitro group itself can serve as a directing group in certain contexts, facilitating ortho-C–H functionalization on aromatic rings. rsc.org These methods represent a powerful, albeit complex, potential route to constructing highly substituted indoles.

| Strategy | Catalyst System | Target Position | Key Feature | Reference |

| Directing Group | Palladium or Ruthenium | C-7, C-6, C-4 | A removable group on the indole nitrogen directs the catalyst. | mdpi.com, nih.gov |

| Nitro-Group Directed | Various transition metals | ortho to NO₂ | The existing nitro group guides the functionalization. | rsc.org |

| Inherent Reactivity | Palladium or Copper | C-2, C-3 | Functionalization at the most reactive sites of the pyrrole core. | rsc.org |

Solid-Phase Synthesis

Solid-phase synthesis is a technique primarily used in combinatorial chemistry to rapidly generate large libraries of compounds for applications like drug discovery. researchgate.net In this method, the starting material is chemically anchored to an insoluble polymer resin. nih.gov

The synthesis of substituted indoles, including via the Fischer indole synthesis, has been successfully adapted to the solid phase. aalto.finih.gov For example, a phenylhydrazine derivative can be attached to the resin, reacted with a ketone in solution, and then cyclized on the solid support. Alternatively, a ketone can be bound to the resin and reacted with a phenylhydrazine. aalto.fi After the synthesis is complete, the final indole product is cleaved from the resin. This methodology allows for high-throughput synthesis and purification, as excess reagents and byproducts can be simply washed away from the polymer-bound product. nih.gov

Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. wikipedia.org In the context of the synthesis of this compound, the Fischer indole synthesis stands out as a prominent and classical method that can be executed in a one-pot fashion, embodying the principles of a cascade reaction. thermofisher.comtaylorandfrancis.com

The Fischer indole synthesis involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone. wikipedia.org For the specific synthesis of this compound, the reaction proceeds through the condensation of (2-nitrophenyl)hydrazine with 2-butanone under acidic conditions. wikipedia.orgmdpi.com This process can be performed as a one-pot synthesis, where the intermediate (2-nitrophenyl)hydrazone is not isolated. thermofisher.com

The reaction cascade commences with the formation of the (2-nitrophenyl)hydrazone from the reaction of (2-nitrophenyl)hydrazine and 2-butanone. This is followed by isomerization to an enamine tautomer. A subsequent acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement, a key step in the cascade, leads to a di-imine intermediate. Finally, the cyclization and elimination of an ammonia molecule result in the formation of the aromatic indole ring, yielding this compound. wikipedia.org The entire sequence of bond formations and rearrangements occurs in a single reaction vessel, highlighting the efficiency of this cascade approach.

A one-pot, three-component variation of the Fischer indole synthesis has also been developed, further enhancing its efficiency. This protocol involves the reaction of an aryl hydrazine, a ketone, and an alkyl halide in a single pot to produce 1,2,3-trisubstituted indoles. rsc.org While this specific example leads to an N-alkylated product, the underlying principle of a multi-component, one-pot reaction is directly applicable to the synthesis of related indole structures.

The following table summarizes the key reactants and conditions for the cascade synthesis of this compound via the Fischer indole synthesis.

| Reactant 1 | Reactant 2 | Catalyst Type | Key Transformation | Product |

| (2-Nitrophenyl)hydrazine | 2-Butanone | Acid (Brønsted or Lewis) | Fischer Indole Synthesis | This compound |

Reactivity and Reaction Mechanisms of 2,3 Dimethyl 7 Nitro 1h Indole

Electrophilic Aromatic Substitution Reactions

The indole (B1671886) ring is inherently electron-rich and typically undergoes electrophilic substitution, primarily at the C-3 position. However, in 2,3-dimethyl-7-nitro-1H-indole, the C-3 position is blocked by a methyl group. The presence of the nitro group on the benzene (B151609) ring further modifies the reactivity of the entire molecule.

The nitro group (NO₂) is a powerful electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). Positioned at C-7 on the benzene portion of the indole, it deactivates the benzene ring towards electrophilic attack. This deactivation is a consequence of the reduced electron density on the aromatic system, making it less susceptible to attack by electrophiles. The electron-withdrawing nature of the nitro group is a critical factor in determining the regioselectivity of electrophilic substitution reactions on the indole ring system. In general, the presence of an electron-withdrawing group on the benzene ring of an indole makes the pyrrole (B145914) ring comparatively more reactive towards electrophiles.

While the target molecule is a 7-nitroindole (B1294693), the reactivity of 3-nitroindoles provides valuable insights into how a nitro group can render the indole nucleus electrophilic. acs.orgchemscene.com The electron-withdrawing nature of the nitro group at the C-3 position makes this carbon and the adjacent C-2 carbon susceptible to nucleophilic attack and dearomatization reactions. acs.org This highlights the ability of the nitro group to completely alter the characteristic nucleophilic nature of the indole ring. By extension, while the 7-nitro group in this compound primarily deactivates the benzene ring, its electronic influence can still be transmitted through the bicyclic system, albeit to a lesser extent than a C-3 nitro group.

Direct nitration of indoles can be challenging due to the sensitivity of the indole ring to acidic conditions. nih.gov However, methods for the regioselective nitration of indoles have been developed, for instance, using trifluoroacetyl nitrate (B79036) generated in situ, which can provide access to various nitroindoles. nih.gov Specifically for 7-nitroindoles, synthetic routes often involve the nitration of an indoline (B122111) precursor followed by dehydrogenation, as direct nitration of indole itself typically yields 3-nitroindole or mixtures of other isomers. google.com For example, 1-acetylindoline-2-sulfonate can be nitrated with acetyl nitrate to unexpectedly yield the 7-nitro derivative, which is then hydrolyzed to 7-nitroindole. google.com

The electron-deficient nature of nitroindoles makes them good candidates for cycloaddition reactions. researchgate.net 1,3-dipolar cycloadditions, for instance, are powerful methods for the construction of five-membered heterocyclic rings. wikipedia.orglibretexts.org While specific studies on this compound are scarce, 3-nitroindoles have been shown to react with various 1,3-dipoles. These reactions often proceed via a [3+2] cycloaddition mechanism, leading to the formation of complex polycyclic structures. uchicago.eduillinois.edu The electron-withdrawing nitro group enhances the dipolarophilic character of the indole C2-C3 double bond in 3-nitroindoles, facilitating these cycloadditions. It is plausible that the C4=C5 or C6=C7 bonds of the benzene ring in this compound could act as a dienophile in Diels-Alder type reactions, although this reactivity would be significantly influenced by the steric hindrance from the methyl groups and the electronic deactivation by the nitro group.

Nucleophilic Reactivity

The introduction of a strong electron-withdrawing group like the nitro group can render the indole ring susceptible to nucleophilic attack. While the pyrrole ring is generally electron-rich, the presence of the 7-nitro group significantly lowers the electron density of the benzene part of the molecule, making it a target for nucleophiles.

Studies on related compounds, such as 1-methoxy-6-nitroindole, have shown that nucleophilic substitution can occur. nii.ac.jp In the case of 1-methoxy-6-nitroindole-3-carbaldehyde, various nucleophiles, including amines, thiols, and carbanions, readily displace the methoxy (B1213986) group at the N-1 position to attack the C-2 position. nii.ac.jp This suggests that the nitro group, even when not directly on the pyrrole ring, can activate the indole system towards nucleophilic attack. For this compound, nucleophilic aromatic substitution (SNAr) on the benzene ring is a conceivable reaction pathway, particularly at positions ortho and para to the nitro group (C-6 and C-4, although C-4 is sterically hindered). However, the high temperatures and strong nucleophiles typically required for SNAr reactions on deactivated aromatic rings might lead to competing reactions or degradation of the indole core.

Reductions and Oxidations

The nitro group and the indole nucleus itself are susceptible to both reduction and oxidation reactions.

Reductions

The most common reduction reaction for nitroindoles is the reduction of the nitro group to an amino group. This transformation is crucial for the synthesis of various biologically active compounds. A variety of reducing agents can be employed for this purpose. For instance, nitroindoles can be readily reduced to aminoindoles using sodium hydrosulfite. acs.org Other common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reactions with metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting 7-amino-2,3-dimethyl-1H-indole would be a significantly more electron-rich system, with altered reactivity compared to the starting material.

Oxidations

The indole ring, particularly the electron-rich pyrrole moiety, is susceptible to oxidation. The oxidation of 2,3-dimethylindole (B146702) has been studied with various oxidizing agents. For example, oxidation with peroxodiphosphoric acid or peroxomonophosphoric acid leads to the formation of 3-methylindole-2-carbaldehyde. acs.org The proposed mechanism involves an initial electrophilic attack of the peroxide at the C-3 position, which is blocked in our target molecule. Therefore, the oxidation of this compound might proceed differently. The presence of the deactivating nitro group would likely make the indole core less susceptible to oxidation compared to unsubstituted 2,3-dimethylindole. However, under strong oxidizing conditions, degradation of the indole ring is possible.

Functionalization at Specific Positions (C-2, C-3, N-1)

The functionalization of the indole core at specific positions is a key strategy for the synthesis of diverse indole derivatives.

C-2 and C-3 Positions: In this compound, the C-2 and C-3 positions are already substituted with methyl groups. This sterically hinders direct functionalization at these positions. However, reactions involving the methyl groups themselves, such as radical halogenation, could be possible under specific conditions. Furthermore, catalyst-controlled methods have been developed for the functionalization of substituted indoles. For example, rhodium-catalyzed reactions of 3-carboxamide indoles can lead to a 1,2-acyl translocation and subsequent functionalization at the C-3 position. nih.gov While not directly applicable, these advanced methods highlight the potential for complex, catalyst-driven functionalizations.

N-1 Position: The nitrogen atom of the indole ring (N-1) possesses a lone pair of electrons and can act as a nucleophile. N-alkylation is a common reaction for indoles. mdpi.com This is typically achieved by treating the indole with an alkyl halide in the presence of a base. The acidity of the N-H proton is enhanced by the electron-withdrawing nitro group at the C-7 position, facilitating deprotonation and subsequent alkylation. For instance, the sodium salt of 2,3-dimethyl-5-nitroindole has been shown to react with methyl iodide to yield the N-methylated product. acs.org A similar reactivity can be expected for this compound.

Regioselective Synthesis and Functionalization

The synthesis of this compound can be approached through several established methods for indole synthesis, with subsequent functionalization, or by starting with pre-functionalized precursors. A common strategy is the Fischer indole synthesis, which could involve the reaction of 2-nitrophenylhydrazine (B1229437) with 2-butanone (B6335102). However, controlling the regioselectivity of the initial nitration of 2,3-dimethylindole can be challenging. Therefore, a more controlled approach often involves starting with an ortho-substituted aniline (B41778) derivative.

Modern synthetic methods offer more precise control. For instance, palladium-catalyzed cross-coupling and heteroannulation strategies allow for the construction of substituted indoles. A stepwise approach using cross-coupling could involve a Sonogashira or Heck reaction to build the carbon skeleton, followed by a cyclization step to form the indole ring.

Functionalization of the pre-formed this compound ring system is directed by the existing substituents.

N-Functionalization: The N-H proton is acidic and can be readily deprotonated with a base to form an indolyl anion. This anion is a potent nucleophile, allowing for alkylation or acylation at the N1 position.

C-Functionalization: While the C3 position is typically the most nucleophilic site in indoles, in this case, it is blocked by a methyl group. Electrophilic aromatic substitution would likely occur on the benzene ring, but the strong deactivating effect of the C7-nitro group makes such reactions difficult. The positions C4, C5, and C6 are available for functionalization. Friedel–Crafts-type remote C6-functionalization has been demonstrated on other 2,3-disubstituted indoles. researchgate.net The specific outcome would depend heavily on the reaction conditions and the nature of the electrophile.

A notable method for the synthesis of 7-nitroindoles involves the gold-catalyzed [3+2] annulation of benzofurazan (B1196253) N-oxides with ynamides, providing a regioselective route to highly functionalized 7-nitroindoles. uci.edu Another approach involves the reduction of dinitro compounds. For example, the palladium-catalyzed reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes has been used to synthesize pyrrolo[3,2-g]indoles, with related nitroindole derivatives as intermediates or side products. rsc.org

Photochemical Properties and Reactivity of Nitroindoles

Nitroaromatic compounds are known for their rich and complex photochemistry, and nitroindoles are no exception. acs.org Their photochemical behavior is largely dictated by the nature of their low-lying excited states. Upon absorption of UV light, this compound is promoted to an electronically excited state. For many nitroaromatic compounds, this leads to very rapid intersystem crossing from the singlet excited state (S1) to a triplet excited state (T1). acs.orgnih.gov The photoreactivity of 7-nitroindoline (B34716) derivatives, which are closely related to 7-nitroindoles, has been extensively studied for their use as "caged compounds" for the photorelease of biological molecules like carboxylic acids and amines. nih.govresearchgate.netnih.gov

The photolysis of 1-acyl-7-nitroindolines has been shown to proceed via the triplet state, leading to the cleavage of the acyl group and the formation of a 7-nitrosoindole product. nih.gov The efficiency of these photochemical reactions can be sensitive to other substituents on the indole ring; strongly electron-donating groups can sometimes suppress the desired photoreaction. nih.gov

Triplet State Reactivity (T1)

The triplet state (T1) is central to the photochemistry of aromatic nitro compounds. researchgate.netacs.org For nitroaromatics, the energy gap between the first excited singlet state (S1) and the triplet manifold is often small, leading to highly efficient intersystem crossing (ISC), sometimes on a sub-picosecond timescale. acs.orgnih.gov This means that the majority of the photochemical reactions originate from the T1 state.

Studies on 4-nitroindole (B16737) have shown that laser excitation leads to the formation of its lowest triplet excited state (³HN-NO2) within nanoseconds. researchgate.net This triplet state has different chemical properties compared to the ground state; for instance, it exhibits increased basicity. researchgate.net The T1 state of nitroaromatic compounds can engage in various reactions, including hydrogen abstraction and electron transfer. researchgate.netacs.org In the case of 1-acyl-7-nitroindolines, a key step in the photorelease mechanism is the transfer of the acyl group from the indole nitrogen to an oxygen atom of the nitro group, proceeding through an excited triplet state intermediate. nih.gov This forms a nitronic anhydride, which then undergoes hydrolysis to release the caged molecule. nih.gov Therefore, the T1 state of this compound is expected to be a highly reactive intermediate, capable of initiating redox processes.

Electron Transfer and Proton-Coupled Electron Transfer Reactions

Electron transfer (ET) is a fundamental step in many reactions involving nitroaromatic compounds, which are effective electron acceptors. rsc.orgwikipedia.org The process can be further nuanced into Proton-Coupled Electron Transfer (PCET), where an electron and a proton are transferred together in a single, concerted step (CPET) or in separate, sequential steps (ETPT or PTET). nih.govrsc.org

The strong electron-withdrawing nature of the nitro group makes this compound a potent oxidant, particularly in its excited triplet state. A study on the photochemical reaction between 4-nitroindole and guanosine (B1672433) demonstrated that the triplet excited state of 4-nitroindole, ³HN-NO2, can accept an electron from guanosine. researchgate.net This electron transfer is facilitated by the pre-formation of a hydrogen-bonded complex between the two molecules. The initial ET generates a radical ion pair, which is then followed by proton transfer to yield neutral radicals. This sequence is a clear example of a stepwise PCET mechanism. researchgate.net

The general mechanism can be described as: [D-H] + [A] ⟶ [D-H]⁺• + [A]⁻• (Electron Transfer) [D-H]⁺• + [A]⁻• ⟶ [D]• + [A-H]• (Proton Transfer)

Given these findings, the triplet excited state of this compound is expected to readily participate in electron transfer reactions with suitable electron donors. The N-H proton of the indole ring provides a site for subsequent or concerted proton transfer, making PCET a likely and important reactivity pathway. The rate and mechanism (concerted vs. stepwise) of such PCET reactions are critically dependent on factors like the redox potentials of the donor and acceptor, the pKa values of the involved protons, and the solvent environment. acs.org

Hydrogen Bonding Interactions in Protic Solvents

In protic solvents such as water or alcohols, this compound can engage in specific hydrogen bonding interactions that influence its solubility, stability, and reactivity. The molecule has distinct hydrogen bond donor and acceptor sites.

Hydrogen Bond Donor: The N-H group of the pyrrole ring is a primary hydrogen bond donor. The hydrogen atom can form a strong hydrogen bond with the oxygen atom of a protic solvent molecule (e.g., H₂O, ROH).

Hydrogen Bond Acceptor: The two oxygen atoms of the C7-nitro group are strong hydrogen bond acceptors. They can interact with the hydrogen atoms of solvent molecules.

Studies on the analogous compound 7-azaindole (B17877) have shown that it forms double hydrogen bonds with protic solvents like methanol (B129727) and formic acid. These interactions have a significant electrostatic nature and can influence the aromaticity of the heterocyclic rings. Similarly, this compound would be expected to be strongly solvated by protic solvents through a network of hydrogen bonds at both the N1-H and C7-NO₂ positions.

These hydrogen bonding interactions are not merely passive solvation effects; they are crucial for certain reaction mechanisms. As seen in the reaction between 4-nitroindole and guanosine, the formation of a hydrogen-bonded complex is a prerequisite for the efficient electron transfer in the excited state. researchgate.net This pre-association orients the reactants favorably for the subsequent redox event. Therefore, in protic solvents, the reactivity of this compound is intrinsically linked to its hydrogen-bonding environment.

Spectroscopic and Computational Analysis of 2,3 Dimethyl 7 Nitro 1h Indole

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 2,3-Dimethyl-7-nitro-1H-indole. Each technique offers unique information about the molecule's atomic and electronic environment.

While specific experimental ¹H NMR and ¹³C NMR spectral data for this compound are not available in the reviewed scientific literature, a hypothetical spectrum can be inferred based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the N-H proton of the indole (B1671886) ring, and the protons of the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating nature of the pyrrole (B145914) ring. The N-H proton would likely appear as a broad singlet. The two methyl groups at the C2 and C3 positions would each exhibit a singlet, with their exact chemical shifts dependent on the local electronic environment.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbons of the benzene ring would appear in the aromatic region, with the carbon atom attached to the nitro group (C7) being significantly shifted downfield. The C2 and C3 carbons of the pyrrole ring would also have characteristic shifts, influenced by the adjacent methyl groups and the nitrogen atom. The carbons of the two methyl groups would appear in the upfield aliphatic region.

For comparison, related indole compounds have been extensively studied using NMR. For instance, the analysis of various N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles has been performed using temperature-dependent ¹H and ¹³C NMR to understand conformational changes.

Experimental mass spectrometry data for this compound is not widely published. However, computational tools provide predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which are crucial for its identification in mass spectrometric analyses. uni.lu The monoisotopic mass of this compound is 190.07423 Da. uni.lu

GC-MS is a powerful technique for the analysis of volatile nitrogen-containing compounds. nist.gov For related compounds like 7-nitroindole (B1294693), GC-MS data is available, indicating the utility of this method for isomer identification. spectrabase.com Studies on other nitroindole derivatives, such as 5-nitro-2-aryl-1H-indole-3-carboxaldehydes, have utilized Fast Atombardment (FAB) mass spectrometry to confirm molecular weights and fragmentation patterns.

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 191.08151 | 137.1 |

| [M+Na]⁺ | 213.06345 | 147.3 |

| [M-H]⁻ | 189.06695 | 140.3 |

| [M+NH₄]⁺ | 208.10805 | 157.5 |

| [M+K]⁺ | 229.03739 | 139.7 |

| [M]⁺ | 190.07368 | 136.9 |

This data is computationally predicted and sourced from PubChem uni.lu.

Specific experimental Infrared (IR) or Raman spectra for this compound could not be located in the surveyed literature. However, the expected characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.

N-H Stretch: A characteristic stretching vibration for the N-H group in the indole ring is expected in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

N-O Stretch (Nitro Group): The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1355-1315 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

For comparison, IR spectroscopy has been used to characterize other complex indole derivatives, such as indoline-2,3-dione derivatives, where characteristic bands for NH, C=O, and S=O groups were identified. mdpi.com

While a specific UV-Vis spectrum for this compound is not available, a recent study on nitroindole isomers provides valuable comparative data. nih.govacs.orgescholarship.org The investigation of 3-, 4-, 5-, 6-, and 7-nitroindole in 2-propanol reveals distinct absorption profiles for each isomer. nih.govacs.orgescholarship.org

7-Nitroindole exhibits a broad absorption peak in the near-UV range. nih.govescholarship.org The presence of the two methyl groups at the 2 and 3 positions on the indole ring of this compound would likely cause a slight bathochromic (red) shift in the absorption maxima compared to the parent 7-nitroindole due to their electron-donating inductive effect. The general shape of the spectrum, however, is expected to be similar to that of 7-nitroindole.

UV-Vis Absorption Maxima of Nitroindole Isomers in 2-Propanol

| Compound | Absorption Maximum (λmax) |

|---|---|

| 3-Nitroindole | 349 nm |

| 4-Nitroindole (B16737) | Extends furthest into the visible range |

| 5-Nitroindole (B16589) | 322 nm |

| 6-Nitroindole (B147325) | Two maxima in the 300-400 nm range |

| 7-Nitroindole | Broad peak in the near-UV range |

Data sourced from ACSPhysChemAu nih.govescholarship.org.

No specific UV-Photoelectron Spectroscopy (UV-PES) studies for this compound were found in the literature. UV-PES is a powerful technique used to investigate the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon irradiation with UV light. This method provides information about the energies of molecular orbitals. For aromatic and heterocyclic compounds, UV-PES can distinguish between electrons in π-orbitals and σ-orbitals, offering deep insight into the electronic makeup and aromaticity of the system.

There are no transient absorption spectroscopy studies specifically focused on this compound. However, this technique is crucial for understanding the photophysical and photochemical properties of related molecules. For instance, studies on 6-nitroindole have used transient absorption spectroscopy to investigate the properties and reactivity of its lowest excited triplet state (T₁). nih.gov The introduction of a nitro group into an aromatic system typically encourages rapid intersystem crossing to the triplet state. Transient absorption spectroscopy allows for the detection and characterization of such short-lived transient species, like triplet states and radicals, that form upon photoexcitation. This provides critical information on reaction mechanisms, kinetics, and the influence of the molecular environment on photochemical pathways.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. For 5-chloro-2,3-dimethyl-7-nitro-1H-indole, various computational methods have been employed to elucidate its properties and potential as a bioactive compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been utilized to investigate the ground and excited state properties of 5-chloro-2,3-dimethyl-7-nitro-1H-indole. researchgate.netufmt.br These studies have provided a deep understanding of the molecule's electronic characteristics.

Research has shown that 5-chloro-2,3-dimethyl-7-nitro-1H-indole possesses several low-lying excited states that are readily accessible. researchgate.netresearchgate.netresearchgate.net Specifically, using the TD-DFT/M06-2X/aug-cc-pVTZ level of theory in a water solvent model, it was determined that this compound has three likely accessible excited states among its five lowest-lying excited singlets, indicated by a Generalized Oscillator Strength (GOS) greater than 0.1. researchgate.netufmt.brresearchgate.net

The presence of these accessible excited states at lower energies compared to the parent indole molecule is significant. researchgate.net It suggests that the compound could interfere with light-dependent biological processes, such as photosynthesis, by providing competing pathways for the energy from solar radiation. researchgate.netresearchgate.netresearchgate.net This observation is consistent with experimental findings that point to the herbicidal potential of this class of compounds. nih.govcapes.gov.br

Frontier molecular orbital analysis, a key component of DFT studies, has indicated that structural modifications to the indole scaffold lead to electron delocalization, which is responsible for lowering the excitation energies. researchgate.net Solvation effects were also considered, with studies showing that while solvation has a minor impact on the ground state structure, it tends to decrease the excitation energies of the lowest-lying excited singlet states. researchgate.netufmt.br The calculations were performed using the M06-2X and CAM-B3LYP exchange-correlation functionals with the aug-cc-pVTZ basis set in various environments, including the gas phase, water, and dimethyl sulfoxide (B87167). researchgate.netufmt.br

A study also examined the impact of water microsolvation on the ground and low-lying excited states of 5-chloro-2,3-dimethyl-7-nitro-1H-indole, among other indole derivatives, to understand the influence of the immediate solvent environment on its electronic properties. bohrium.com

Molecular Docking Studies

Molecular docking simulations have been instrumental in exploring the potential interactions of 5-chloro-2,3-dimethyl-7-nitro-1H-indole with biological targets. nih.gov These studies have primarily focused on its activity as a photosystem II (PSII) inhibitor. nih.govcapes.gov.br

The research revealed that the presence of strong electron-withdrawing groups on the phenyl ring of the indole, such as the nitro group in 5-chloro-2,3-dimethyl-7-nitro-1H-indole, is crucial for its interaction with the binding pocket of the D1 protein in PSII. nih.govcapes.gov.br This interaction is believed to be the basis for its herbicidal activity, as it can block the electron transport chain, leading to a reduction in ATP synthesis and CO2 fixation, ultimately disrupting plant growth. nih.govcapes.gov.br These docking results corroborate the findings from chlorophyll (B73375) a fluorescence measurements, which showed that this compound effectively reduces key parameters of PSII activity. nih.govcapes.gov.br

Quantitative Structure-Activity Relationship (QSAR) Studies

Currently, there is no specific information available in the public domain regarding Quantitative Structure-Activity Relationship (QSAR) studies conducted on this compound or its 5-chloro analogue.

Molecular Dynamics Simulations

At present, specific molecular dynamics simulation studies for this compound or its 5-chloro derivative have not been reported in the available scientific literature.

Prediction of Pharmacokinetic Properties (ADMET)

While general ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have been mentioned for indole derivatives as a class of compounds with significant pharmacological profiles researchgate.netresearchgate.net, specific ADMET (including Toxicity) prediction data for this compound or 5-chloro-2,3-dimethyl-7-nitro-1H-indole are not available in the reviewed literature.

Applications in Materials Science

Organic Functional Materials

The indole (B1671886) scaffold is a common building block in the design of organic functional materials due to its electron-rich nature and propensity for π-π stacking interactions, which are crucial for charge transport. The introduction of a nitro group, a strong electron-withdrawing moiety, can significantly modify the electronic properties of the indole ring system. This modification can be leveraged to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of materials for organic electronics.

While specific research on 2,3-Dimethyl-7-nitro-1H-indole as a primary component in functional organic materials is not extensively documented, the synthesis of various nitroindole derivatives is a subject of ongoing research. These derivatives are often explored for their biological activity, but their synthesis provides pathways to new molecules that could be evaluated for material applications. The presence of the dimethyl substitution on the pyrrole (B145914) ring can enhance solubility and influence the solid-state packing of the molecule, which are important considerations for device fabrication.

Organic Light-Emitting Diodes (OLEDs)

Currently, there is no specific research available that details the application of this compound in Organic Light-Emitting Diodes (OLEDs). The development of materials for OLEDs often requires specific photoluminescent properties, including high quantum yields and specific emission wavelengths. While some indole derivatives have been investigated for their emissive properties, the impact of the 7-nitro substitution on the luminescent characteristics of the 2,3-dimethylindole (B146702) core has not been reported. The strong electron-withdrawing nature of the nitro group often quenches fluorescence, which would make the pristine molecule unsuitable as an emitter. However, it could potentially be explored as a component in host materials or as a building block for more complex structures with tailored emissive properties.

Organic Field-Effect Transistors (OFETs)

The application of this compound in Organic Field-Effect Transistors (OFETs) is a theoretical possibility based on the properties of related compounds. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. Indole-based molecules have been investigated as p-type semiconductors due to the electron-rich nature of the indole ring.

Conversely, the introduction of a strong electron-withdrawing group like the nitro group can shift the electronic character of the molecule, potentially making it an n-type semiconductor. Research on other nitro-aromatic compounds has shown their potential as n-type materials in OFETs. The combination of the indole core with a nitro group in this compound could, in principle, lead to ambipolar behavior or be tailored for either p-type or n-type conductivity through further molecular design. However, without experimental data on the charge transport properties of this compound, its suitability for OFET applications remains speculative.

Solar Cells (e.g., Dye-Sensitized Solar Cells - DSSCs)

There is no direct evidence of this compound being used in solar cells. However, the structural motifs present in the molecule are relevant to materials used in Dye-Sensitized Solar Cells (DSSCs). In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, usually titanium dioxide (TiO2). The dye often consists of a donor, a π-bridge, and an acceptor/anchoring group.

Non-linear Optical (NLO) Materials

The investigation of organic molecules for non-linear optical (NLO) applications is an active area of research. NLO materials can alter the properties of light passing through them and have potential uses in technologies like optical switching and frequency conversion. A key requirement for second-order NLO activity is a molecule with a large hyperpolarizability, which is often found in molecules with a strong donor-acceptor character and a high degree of charge asymmetry.

While there are no specific experimental NLO studies on this compound, theoretical studies on similar indole derivatives suggest that the indole ring can act as an effective electron donor. The combination of the indole donor with a nitro group as a strong acceptor can lead to significant intramolecular charge transfer, a key factor for NLO response.

Computational studies on a related compound, Indole-7-carboxyaldehyde, have shown that indole derivatives can possess significant first-order hyperpolarizability (β) values. These theoretical findings suggest that this compound, with its inherent donor-acceptor structure, is a promising candidate for further investigation as an NLO material. The exact NLO properties would need to be determined through experimental measurements.

Future Directions and Research Challenges

Development of Green Chemistry Approaches in Synthesis

Traditional methods for synthesizing substituted indoles and performing nitration often involve harsh conditions, toxic reagents, and hazardous solvents. The future of synthesizing 2,3-Dimethyl-7-nitro-1H-indole hinges on the adoption of green chemistry principles to enhance safety, efficiency, and environmental sustainability.

Key green strategies applicable to its synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times for indole (B1671886) synthesis, often from hours to minutes, while increasing yields. tandfonline.comnih.govresearchgate.net Applying microwave irradiation to classical methods like the Fischer, Bischler, or Madelung indole syntheses could offer a more efficient route to the 2,3-dimethylindole (B146702) core. nih.gov A microwave-assisted, solvent-free Bischler synthesis of 2-arylindoles has been reported, highlighting an environmentally friendly approach. organic-chemistry.org

Catalyst-Free and Solvent-Free Conditions: Research has demonstrated the feasibility of conjugate additions to nitroalkenes and other reactions under solvent-free and catalyst-free conditions, often facilitated by simple grinding. researchgate.net Developing a synthesis pathway that minimizes or eliminates the use of organic solvents and toxic metal catalysts is a primary goal. organic-chemistry.orgresearchgate.net

Benign Nitrating Agents and Conditions: Conventional nitration often employs a hazardous mixture of nitric and sulfuric acids. Greener alternatives are being explored, such as the use of ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride, which allows for the nitration of indoles under non-acidic and non-metallic conditions. nih.gov Another approach involves using tert-butyl nitrite (B80452) under mild conditions. nih.gov Adapting these methods for the regioselective nitration at the C7 position of 2,3-dimethylindole is a significant research challenge.

Exploration of Novel Reactivity Patterns

The unique arrangement of functional groups in this compound—an electron-rich pyrrole (B145914) ring, electron-deficient nitro-benzene ring, and reactive methyl groups—suggests a rich and underexplored reactivity landscape.

Future research could focus on:

Functionalization of the Methyl Groups: While the C3 position is the most common site for electrophilic substitution on the indole core, methods for the direct functionalization of the C2-methyl group have been developed. rsc.orgchemrxiv.org These methods, often involving the generation of a C,N-dianion, could be adapted to create novel derivatives from the 2- and 3-methyl positions of this compound. rsc.org

Cycloaddition Reactions: Indolylmethanols, which can be derived from the methyl groups, are known to participate in various catalytic asymmetric cycloaddition reactions, such as (4+3), (3+3), and (2+3) cycloadditions, to construct complex, chiral polycyclic indole derivatives. researchgate.net Exploring these pathways could yield novel heterocyclic systems with potential biological activity.

Reactivity of the Nitro Group: The electron-withdrawing nitro group makes the benzene (B151609) portion of the indole susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group itself can be reduced to form the corresponding 7-aminoindole, a versatile intermediate for further functionalization, including the synthesis of compounds with potential as kinase inhibitors or antitumor agents. sigmaaldrich.comacs.org

N-Centered Nucleophilicity: While indoles typically react as carbon-centered nucleophiles at the C3 position, 3-nitroindoles have been shown to act as N-centered nucleophiles in aza-Michael additions, showcasing a less common reactivity pattern that could be explored for the 7-nitro analogue. mdpi.com

Targeted Drug Design and Discovery

Indole derivatives are a "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs. nih.govnih.gov The 7-nitroindole (B1294693) moiety, in particular, has been identified as a key pharmacophore in the development of various therapeutic agents. ontosight.aiontosight.ai

Future research in this area includes:

Kinase Inhibitors: 7-Nitroindole is a known reactant for preparing protein kinase inhibitors. sigmaaldrich.com Given that aberrant kinase activity is a hallmark of many cancers, designing derivatives of this compound to target specific oncogenic kinases like EGFR, VEGFR, or BRAF is a promising avenue. ontosight.ai

Enzyme Inhibitors for Metabolic Diseases: A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have been synthesized and identified as potent allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, making them potential candidates for treating type 2 diabetes. researchgate.net The this compound scaffold could be used to design new FBPase inhibitors.

Anticancer Agents Targeting DNA: Substituted 5-nitroindole (B16589) derivatives have been developed as binders for the c-Myc G-quadruplex, a secondary DNA structure that plays a critical role in oncogene expression. nih.govnih.gov These compounds were found to downregulate c-Myc expression and induce cell-cycle arrest. nih.govnih.gov This strategy could be translated to 7-nitroindole derivatives for targeting similar DNA or RNA structures.

Table 1: Biological Activities of Related Nitroindole Derivatives

Advanced Material Development with Tunable Properties

The field of organic electronics is constantly seeking new molecules with tailored properties for applications in sensors, transistors, and light-emitting diodes. Polyindoles are a class of conducting polymers with good thermal stability and redox activity. rsc.org

Future research directions include:

Conducting Polymers: The synthesis of polymers from indole derivatives can lead to materials with tunable conductivity and photoluminescence. rsc.orgrsc.org The electron-withdrawing nitro group on the this compound monomer could significantly influence the electronic properties, such as the oxidation potential and optical band gap, of the resulting polymer. nih.govresearchgate.net

Electropolymerization: Indole and its derivatives can be polymerized via electrochemical methods to create thin, conductive films. nih.govgoogle.com Investigating the electropolymerization of this compound could lead to new materials for use in electrochromic devices, sensors, or as hole-transporting layers in organic electronic devices. rsc.orgnih.gov The properties of these polymers could be fine-tuned by controlling the polymerization conditions.

In-depth Mechanistic Studies of Biological Activities

While the potential biological activities of nitroindoles are promising, a deeper understanding of their mechanisms of action is crucial for further development.

Key research challenges involve:

Bioreduction of the Nitro Group: The biological activity and toxicity of many nitroaromatic drugs are intrinsically linked to the enzymatic reduction of the nitro group within cells. scielo.br This process can generate reactive nitroso and hydroxylamine (B1172632) intermediates, as well as reactive oxygen species (ROS), which can lead to cytotoxic effects. nih.govscielo.brnih.gov Studying the specific nitroreductases involved in the bioactivation of this compound and characterizing the resulting reactive species is essential.

Target Engagement and Binding Mode: For applications in targeted therapy, it is vital to confirm how these molecules interact with their intended biological targets. While computational docking can predict binding modes, as was done for FBPase inhibitors, experimental techniques like X-ray crystallography or cryo-electron microscopy are needed to validate these predictions. researchgate.net

Off-Target Effects: A comprehensive investigation is required to identify potential off-target interactions that could lead to unwanted side effects. Understanding the broader pharmacological profile is necessary to predict and mitigate adverse reactions.

Overcoming Bioavailability and Toxicity Concerns in Drug Development

Two of the most significant hurdles in translating a promising compound from the lab to the clinic are ensuring adequate bioavailability and managing toxicity.

Addressing Bioavailability: Indole derivatives, particularly those with planar aromatic structures, often suffer from poor water solubility, which limits their absorption and bioavailability. nih.govmdpi.com Future research will need to explore strategies such as:

Prodrug Approaches: Modifying the molecule to a more soluble form that converts to the active drug in the body.

Nanotechnology Formulations: Encapsulating the drug in nanoparticles, liposomes, or other nanocarriers to improve solubility, stability, and delivery to the target site. nih.gov

Structural Modification: Introducing polar functional groups to the indole scaffold to enhance solubility, a strategy that proved successful for certain indole-based inhibitors. mdpi.com

Mitigating Toxicity: The nitro group is often flagged as a "structural alert" or toxicophore in drug discovery due to its association with mutagenicity and genotoxicity. scielo.bracs.org The toxicity is often context-dependent and related to the metabolic pathways in the host versus the target pathogen or cell. scielo.br Key challenges include:

Understanding Metabolic Pathways: The reduction of nitroaromatic compounds by gut microbiota can lead to the formation of toxic metabolites. acs.org Understanding the interplay between the drug, host enzymes, and the microbiome is critical. acs.orgepa.gov

Designing Safer Analogues: If the nitro group is essential for activity, medicinal chemists can attempt to modulate its reactivity and metabolic fate by altering other parts of the molecule. Alternatively, replacing the nitro group with a bioisostere that retains the desired electronic properties without the associated toxicity is a common strategy.

Table 2: List of Chemical Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Dimethyl-7-nitro-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step sequences starting with halogenated or fluorinated aromatic precursors. For example, aryne intermediates (generated from hexafluorobenzene derivatives) can undergo cyclization with nitro-substituted amines to form the indole core . Optimization involves adjusting temperature, solvent polarity (e.g., DMF or THF), and catalyst loadings (e.g., Pd/C for nitro reduction). Monitoring via TLC and HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methyl groups (δ ~2.3–2.5 ppm for CH₃) and aromatic protons (δ ~6.8–8.2 ppm). The nitro group deshields adjacent carbons, shifting their signals upfield .

- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm nitro functionality.

- MS : Molecular ion [M+H]⁺ should match the molecular weight (e.g., 204.19 g/mol). Fragmentation patterns (e.g., loss of NO₂ or CH₃ groups) validate substituent positions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the functionalization of this compound?

- Methodological Answer : The nitro group at C7 acts as a strong electron-withdrawing group, directing electrophilic substitution to C4 or C5. For example, Vilsmeier-Haack formylation selectively targets C6. Computational modeling (DFT) predicts charge distribution to guide reagent choice . Alternatively, protecting the nitro group (e.g., as a silyl ether) enables C6 functionalization .

Q. How can contradictory spectroscopic data (e.g., unexpected NOE effects) be resolved for this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in nitro groups) or crystal packing. Use variable-temperature NMR to distinguish conformational flexibility from structural misassignment. X-ray crystallography provides definitive spatial arrangements, while 2D NMR (COSY, NOESY) clarifies through-space interactions .

Q. What experimental designs are effective for studying surface adsorption or catalytic interactions involving this compound?

- Methodological Answer : Employ microspectroscopic imaging (AFM, TEM) to analyze adsorption on metal-organic frameworks (MOFs) or silica surfaces. Kinetic studies under controlled humidity and temperature reveal binding mechanisms. Pair with DFT calculations to model surface-adsorbate interactions .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?